4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide
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Overview
Description
4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is known for its unique chemical structure, which includes a benzohydrazide moiety linked to a 3,4-dimethylphenoxy group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid and hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The benzohydrazide moiety is known to interact with various biological molecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-Dimethylphenoxy)methyl]benzoic acid: The precursor in the synthesis of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide.
3,4-Dimethylphenol: A related compound with a similar phenoxy group.
Benzohydrazide: The core structure present in this compound.
Uniqueness
This compound is unique due to its specific combination of a benzohydrazide moiety with a 3,4-dimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
4-[(3,4-dimethylphenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-13-4-6-14(7-5-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNEOUJERMCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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